Tert-butyl 3-methylpiperidine-2-carboxylate
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Overview
Description
Tert-butyl 3-methylpiperidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO2. It is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Mode of Action
Result of Action
As a research chemical, its effects would likely depend on the specific context of its use.
Action Environment
As a research chemical, these factors would likely depend on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylpiperidine-2-carboxylate typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 3-methylpiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 3-methylpiperidine is added to a solution of tert-butyl chloroformate in an appropriate solvent, such as dichloromethane. The mixture is stirred for a specific period, typically 1-2 hours, to allow the reaction to proceed to completion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 3-methylpiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-butyl 3-methylpiperidine-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-methylpiperidine-3-carboxylate: Similar in structure but with a different position of the methyl group.
Tert-butyl 3-methylpiperidine-1-carboxylate: Similar but with the carboxylate group at a different position.
Tert-butyl 4-methylpiperidine-2-carboxylate: Similar but with the methyl group at a different position.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their structures.
Properties
IUPAC Name |
tert-butyl 3-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-6-5-7-12-9(8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMHFSGRPVHGQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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